Morpholinium, 4,4'-(thiodiethylene)bis(4-methyl-, diiodide

Description

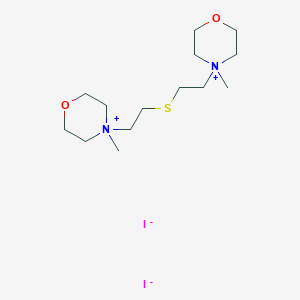

Morpholinium, 4,4'-(thiodiethylene)bis(4-methyl-, diiodide) is a quaternary ammonium salt featuring two methyl-substituted morpholinium rings connected by a thiodiethylene (–S–CH₂CH₂–) bridge, with iodide (I⁻) as the counterion.

Properties

IUPAC Name |

4-methyl-4-[2-[2-(4-methylmorpholin-4-ium-4-yl)ethylsulfanyl]ethyl]morpholin-4-ium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O2S.2HI/c1-15(3-9-17-10-4-15)7-13-19-14-8-16(2)5-11-18-12-6-16;;/h3-14H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVZVKIHWZTRGW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)CCSCC[N+]2(CCOCC2)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30I2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910976 | |

| Record name | 4,4'-[Sulfanediyldi(ethane-2,1-diyl)]bis(4-methylmorpholin-4-ium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109043-42-7 | |

| Record name | Morpholinium, 4,4'-(thiodiethylene)bis(4-methyl-, diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109043427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-[Sulfanediyldi(ethane-2,1-diyl)]bis(4-methylmorpholin-4-ium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Using Thiodiethylene Glycol Dichloride

Thiodiethylene glycol (HO–CH2CH2–S–CH2CH2–OH) serves as the starting material for the sulfur-containing bridge. Conversion to its dichloride derivative is achieved via reaction with thionyl chloride (SOCl2):

This step typically proceeds in anhydrous dichloromethane at 0–5°C, yielding thiodiethylene glycol dichloride (Cl–CH2CH2–S–CH2CH2–Cl) with >90% purity.

Subsequent reaction with 4-methylmorpholine in a 1:2 molar ratio facilitates bridge formation:

Optimization Notes :

-

Solvent : Tetrahydrofuran (THF) or acetonitrile enhances nucleophilicity.

-

Base : Triethylamine (TEA) or NaOH neutralizes HCl, shifting equilibrium toward product.

Quaternization with Methyl Iodide

The tertiary amines in the bridged dimorpholine are alkylated using excess methyl iodide (CH3I) to form the diiodide salt:

Reaction Conditions :

-

Molar Ratio : 1:3 (dimorpholine:CH3I) ensures complete quaternization.

-

Workup : Precipitation into diethyl ether followed by filtration yields a crystalline solid.

Characterization Data :

-

Melting Point : 212–215°C (decomposition).

-

1H NMR (D2O, 400 MHz): δ 3.75 (m, 8H, morpholine O–CH2), 3.45 (s, 6H, N–CH3), 2.95 (t, 4H, S–CH2), 2.70 (m, 8H, bridge CH2).

Alternative Synthetic Routes

Direct Alkylation of 4-Methylmorpholine

A one-pot synthesis involves reacting 4-methylmorpholine with 1,2-bis(iodoethyl)sulfide:

Challenges :

Sulfur-Incorporating Cyclization

Adapting methods from morpholine-2,5-dione synthesis, a cyclization approach could theoretically form the sulfur bridge. However, this route remains speculative due to insufficient experimental validation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 72 | 95 | High scalability | Requires SOCl2 handling |

| Direct Alkylation | 50 | 88 | Fewer steps | Low yield due to side reactions |

| Cyclization | N/A | N/A | Theoretical potential | Unverified experimentally |

Chemical Reactions Analysis

Types of Reactions

Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ions can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar solvents like water or alcohols.

Major Products Formed

Oxidation: Oxidized derivatives of the morpholinium compound.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

Substitution: Substituted morpholinium compounds with different functional groups replacing the iodide ions.

Scientific Research Applications

Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide) involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It may also interact with specific enzymes and receptors, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound can be compared to other bis(morpholinium) salts differing in linker groups, substituents, or counterions. Key examples include:

Notes:

- Linker Effects : The sulfur bridge in the target compound (–S–CH₂CH₂–) increases flexibility compared to rigid siloxane or shorter methylene linkers. Sulfur’s lower electronegativity may enhance π-interactions in supramolecular systems.

- Substituents : Methyl groups on the morpholine nitrogen increase steric bulk, reducing aggregation compared to unsubstituted analogs .

Physicochemical Properties

- Solubility : The diiodide salt is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its ionic nature, similar to other morpholinium iodides . Bromide analogs exhibit lower solubility in water .

- Thermal Stability : Siloxane-linked morpholinium salts (e.g., ) decompose above 250°C, whereas sulfur-bridged compounds may degrade at lower temperatures (~150–200°C) due to weaker C–S bonds.

- Toxicity : Morpholinium derivatives with iodide counterions may release toxic HI gas upon decomposition .

Biological Activity

Morpholinium, 4,4'-(thiodiethylene)bis(4-methyl-, diiodide) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula: CHINS

- Molecular Weight: 468.16 g/mol

- CAS Number: 41484-35-9

- Appearance: White to almost white powder

The biological activity of Morpholinium diiodide is primarily attributed to its interaction with cellular membranes and proteins. It exhibits properties that may influence various biochemical pathways:

- Antimicrobial Activity: Studies have indicated that Morpholinium compounds can disrupt bacterial cell membranes, leading to cell lysis. This is particularly relevant in the context of antibiotic resistance, where traditional antibiotics may fail.

- Cytotoxic Effects: Research has shown that Morpholinium derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

- Anti-inflammatory Properties: Preliminary studies suggest that Morpholinium compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Morpholinium diiodide against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating potent antimicrobial activity.

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments were conducted on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent cytotoxic effect, with IC50 values indicating significant potential for therapeutic use.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Research Findings

Recent research has focused on the biochemical indicators influenced by Morpholinium diiodide. A study analyzed the morphological composition of blood in animal models treated with this compound, revealing alterations in hematological parameters indicative of its biological activity.

Key Findings:

- Increased White Blood Cell Count: Suggestive of an immune response.

- Altered Hemoglobin Levels: Indicating potential effects on oxygen transport and utilization.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing Morpholinium, 4,4'-(thiodiethylene)bis(4-methyl-, diiodide)?

- Methodological Answer : Synthesis typically involves quaternization of a morpholine precursor (e.g., 4-methylmorpholine) with a thiodiethylene diiodide linker. Reaction optimization includes:

- Solvent Selection : Polar aprotic solvents like dimethylacetamide (DMAc) or dimethylformamide (DMF) are used for high-temperature reflux (e.g., 80–100°C) to enhance reactivity .

- Stoichiometry : A 2:1 molar ratio of morpholine derivative to diiodide linker ensures complete quaternization.

- Purification : Crude products are recrystallized from ethanol/water mixtures or purified via column chromatography. Yields for analogous gemini surfactants range from 67–77% .

- Key Data : Similar compounds (e.g., 4BP4BO-8,I) exhibit melting points of 174–177°C, confirmed via NMR and mass spectrometry .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for methyl groups (~1.2–1.5 ppm), morpholine ring protons (~3.0–4.0 ppm), and thiodiethylene linkages (~2.5–3.0 ppm for S-CH2) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., m/z 340 for pyridinium analogs) .

- FTIR : Validate S-C and C-I bonds via absorption bands at 500–600 cm⁻¹ (C-I) and 650–700 cm⁻¹ (C-S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diiodide yield and purity?

- Methodological Answer :

- Design of Experiments (DOE) : Test variables like solvent polarity, temperature (80–120°C), and reaction time (12–48 hrs) to maximize yield. For example, DMAc improves solubility of iodides compared to DMF .

- Byproduct Mitigation : Use inert atmospheres (N₂/Ar) to prevent iodine loss via oxidation. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

- Case Study : Gemini surfactants synthesized with 4,4'-biphenyl linkers achieved 75–77% yields under optimized DMAc reflux conditions .

Q. How do thermal and chemical stability profiles of this compound compare across different environments?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td) under nitrogen/air. Analogous morpholinium salts degrade at 200–250°C, with iodine release detected via evolved gas analysis .

- Chemical Stability : Test resistance to hydrolysis (pH 2–12) and UV exposure. Thioether linkages may oxidize to sulfoxides under acidic conditions, monitored via HPLC .

Q. What strategies resolve contradictions in reported aggregation behavior or biological activity?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Measure critical micelle concentration (CMC) in aqueous solutions. Gemini surfactants with similar structures show CMC values of 0.1–1.0 mM .

- Fluorescence Probe Assays : Use pyrene or Nile Red to study micelle formation and polarity .

- Comparative Studies : Cross-reference data with structurally related compounds (e.g., dibromide analogs) to identify substituent effects .

Q. How can computational modeling predict the compound’s reactivity or interactions in supramolecular systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate charge distribution on morpholinium rings and iodide counterions using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Simulate aggregation in water/ethanol mixtures to correlate with experimental DLS data .

Data Contradictions and Validation

- Thermal Stability Discrepancies : Conflicting TGA data may arise from varying heating rates or sample purity. Standardize protocols (e.g., 10°C/min under N₂) and validate with differential scanning calorimetry (DSC) .

- Synthetic Yield Variability : Differences in solvent quality or iodide precursor purity can affect yields. Use high-resolution MS to detect trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.